4-Methylbenzamide

Catalog No.
S703469
CAS No.
619-55-6
M.F
C8H9NO
M. Wt
135.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylbenzamide

CAS Number

619-55-6

Product Name

4-Methylbenzamide

IUPAC Name

4-methylbenzamide

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

InChI

InChI=1S/C8H9NO/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H2,9,10)

InChI Key

UHBGYFCCKRAEHA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N

Synonyms

4-Methylbenzamide; p-Toluamide

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N

Applications in Organic Synthesis

4-Methylbenzamide finds application as an intermediate in the synthesis of various organic compounds. Notably, it plays a role in the production of imatinib, a medication used in the treatment of chronic myeloid leukemia []. The specific role involves acting as a ligand for a palladium complex, facilitating a crucial reaction step in the overall synthesis [].

Potential Biological Activities

While research is ongoing, some studies suggest potential inhibitory effects of 4-methylbenzamide on the enzyme p38 kinase []. P38 kinase plays a role in various cellular processes, and its inhibition could hold potential for therapeutic applications. However, further investigation is needed to fully understand these potential effects and their implications [].

4-Methylbenzamide is an organic compound with the molecular formula C8H9NOC_8H_9NO and a molecular weight of approximately 135.16 g/mol. It is classified as an amide, specifically a derivative of benzamide, where a methyl group is substituted at the para position of the aromatic ring. This compound appears as an off-white crystalline solid and is characterized by its relatively low solubility in water, with solubility reported at about 2.15 mg/mL at 25°C .

There is no documented research on a specific mechanism of action for 4-Methylbenzamide itself in biological systems.

  • No specific safety information on 4-Methylbenzamide is readily available. However, as a general guideline, amides can irritate the skin and eyes upon contact. It is recommended to follow standard laboratory safety protocols when handling this compound [].
Typical of amides. These include:

  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield 4-methylbenzoic acid and ammonia.
  • Acylation Reactions: It can act as a nucleophile in acylation reactions, forming more complex amides.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or other derivatives.

Additionally, it reacts with strong reducing agents to produce flammable gases, highlighting its reactivity profile

The synthesis of 4-Methylbenzamide can be achieved through several methods:

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